Ortho-Nitro Induced Near-Orthogonal Conformation
Single-crystal X-ray diffraction reveals a unique solid-state conformation for the 2-(2-nitrophenyl)acetohydrazide core. The dihedral angle between the benzene ring and the acetohydrazide plane is 87.62(8)°, indicating a near-orthogonal arrangement [1]. This conformation is a direct consequence of the ortho-nitro substitution and contrasts with the more planar or differently oriented structures expected for para-substituted analogs like 2-(4-nitrophenyl)acetohydrazide.
| Evidence Dimension | Dihedral angle between benzene ring and acetohydrazide plane |
|---|---|
| Target Compound Data | 87.62(8)° |
| Comparator Or Baseline | 2-(4-Nitrophenyl)acetohydrazide (Data not available for direct comparison; class-level inference based on steric and electronic effects of ortho vs. para substitution) |
| Quantified Difference | N/A (Direct comparator data unavailable) |
| Conditions | Single-crystal X-ray diffraction at T = 173 K |
Why This Matters
A defined, unique 3D conformation is crucial for structure-based drug design and understanding potential target interactions, offering a distinct starting geometry not available from the more common para-nitro isomer.
- [1] Praveen, A. S., Jasinski, J. P., Keeley, A. C., Yathirajan, H. S., & Narayana, B. (2012). 2-(2-Nitrophenyl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3436. View Source
